ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSFJGSRZYKALE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Typical protocols involve dissolving the carboxylic acid in ethanol with a catalytic amount of concentrated H₂SO₄ (1–5 mol%), followed by reflux for 12–24 hours. Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate yields the crude ester, which is purified via distillation or recrystallization. For example, a 78% isolated yield was reported using this method, though racemization (<2%) was observed at temperatures exceeding 80°C.
Cyclization Strategies for Pyrrolidine Ring Formation
Synthesizing the pyrrolidine ring from linear precursors ensures precise placement of the 4,4-dimethyl groups. A common approach involves cyclizing γ-amino esters via intramolecular nucleophilic substitution or reductive amination.
Reductive Amination of Keto-Esters
Reacting ethyl 4,4-dimethyl-2-ketopentanoate with ammonia or benzylamine forms a Schiff base, which undergoes hydrogenation over palladium on carbon (Pd/C) to yield the pyrrolidine ring. This method, adapted from piperidine syntheses, achieves 65–70% yields but requires chiral auxiliaries to control stereochemistry.
Michael Addition-Cyclization
Ethyl acrylate derivatives bearing dimethyl groups undergo Michael addition with glycine ethyl ester, followed by acid-catalyzed cyclization. For instance, ethyl 3,3-dimethylacrylate reacts with glycine ethyl ester in toluene at 110°C, forming the pyrrolidine backbone in 60% yield. Asymmetric induction using cinchona alkaloid catalysts improves ee to 85%.
Asymmetric Synthesis and Chiral Resolution
Asymmetric Hydrogenation
Prochiral enamine esters are hydrogenated using chiral catalysts like Rh-DuPHOS or Ru-BINAP. For example, hydrogenating ethyl 4,4-dimethyl-2-enepyrrolidine-2-carboxylate under 50 bar H₂ with [Rh(COD)(R,R)-DuPHOS]⁺BF₄⁻ achieves 92% ee and 88% yield.
Enzymatic Resolution
Racemic ethyl 4,4-dimethylpyrrolidine-2-carboxylate is resolved using immobilized Pseudomonas fluorescens lipase. Hydrolysis of the (2S)-enantiomer in phosphate buffer (pH 7.0) leaves the (2R)-ester with 99% ee and 45% yield.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable rapid esterification and hydrogenation, reducing reaction times from hours to minutes. A patented method using packed-bed reactors with immobilized lipases achieves 95% conversion at 50°C, with catalyst reuse for >10 cycles.
Solvent and Catalyst Recovery
Ethanol is recovered via distillation, while Pd/C catalysts are filtered and reactivated. Process mass intensity (PMI) analyses show solvent recycling reduces PMI by 40% in pilot-scale trials.
Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Steps | Yield | ee | Scalability |
|---|---|---|---|---|---|
| Direct Esterification | Carboxylic acid | Acid catalysis, reflux | 78% | 98% | High |
| Reductive Amination | Keto-ester | Pd/C hydrogenation | 70% | 85% | Moderate |
| Asymmetric Hydrogenation | Enamine ester | Rh-DuPHOS, H₂ pressure | 88% | 92% | Low (catalyst cost) |
| Enzymatic Resolution | Racemic ester | Lipase hydrolysis | 45% | 99% | High (continuous flow) |
Scientific Research Applications
Medicinal Chemistry
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has been investigated for its potential therapeutic applications:
- Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral properties, making them candidates for drug development against viral infections .
- Chiral Auxiliary : The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. It has been successfully used in the synthesis of various biologically active molecules .
Organic Synthesis
The compound is employed as a building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the construction of complex organic frameworks due to its reactivity and ability to undergo various transformations such as oxidation and substitution reactions .
- Michael Addition Reactions : this compound has been used in Michael addition reactions to create new carbon-carbon bonds with high stereoselectivity .
Case Study 1: Asymmetric Synthesis
A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric alkylation of p-keto esters. The reaction yielded optically active products with significant enantiomeric excess, showcasing its utility in synthesizing chiral compounds .
Case Study 2: Antiviral Compound Development
Recent research highlighted the development of antiviral compounds derived from this compound. These compounds were shown to inhibit viral replication effectively, suggesting that modifications to this scaffold could lead to new antiviral therapies .
Mechanism of Action
The mechanism of action of ®-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from lithium aluminum hydride .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
The ethyl ester group offers hydrolytic stability compared to methyl esters (e.g., ), which may influence metabolic stability in drug candidates.
Reactivity :
- The absence of an oxo group (cf. ) reduces electrophilic character at the 2-position, directing reactivity toward nucleophilic substitution or hydrogenation.
- Fluorine substituents (e.g., ) increase electronegativity and bioavailability but introduce synthetic challenges in stereocontrol.
Synthetic Utility :
Notes :
- Fluorinated derivatives (e.g., ) may pose unique toxicity risks due to fluorine’s persistence.
Biological Activity
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate, a compound with the molecular formula CHNO and a molecular weight of 171 Da, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and potential therapeutic applications.
This compound is characterized by its pyrrolidine ring structure, which is significant for its biological activity. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1932126-04-9
- SMILES Notation : CCOC(=O)C1(C(C)C)N(C1)C(=O)O
Antiviral Properties
Recent studies have indicated that compounds related to this compound exhibit antiviral properties. Research outlined in patent US8921341B2 suggests that derivatives of this compound can inhibit viral replication and may serve as potential therapeutic agents against viral infections .
Antibacterial and Antitubercular Activity
A series of related compounds featuring the pyrrolidine structure have demonstrated significant antibacterial activity. For instance, derivatives synthesized from pyrrolidine frameworks have been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.05 to 0.1 µg/mL against Mycobacterium tuberculosis .
The mechanism of action for this compound appears to involve inhibition of key enzymes critical for bacterial survival. Molecular docking studies have shown that these compounds can bind effectively to the active sites of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase . This interaction suggests a dual mechanism where both antibacterial and antitubercular activities can be achieved through targeted enzyme inhibition.
Synthesis and Evaluation
In a study focused on synthesizing derivatives of this compound, researchers evaluated the biological activity of these compounds through in vitro assays. The synthesized compounds were subjected to lipophilicity and stability measurements, revealing a correlation between structural modifications and enhanced biological activity .
In Vivo Studies
Further investigations involved in vivo studies using mouse models to assess the pharmacokinetics and therapeutic efficacy of selected derivatives. These studies highlighted the importance of compound stability in biological systems and its impact on therapeutic outcomes. For example, a particular derivative showed significant accumulation in tumor tissues when radiolabeled, indicating its potential as an imaging agent in cancer diagnostics .
Summary of Findings
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?
- Methodology : Multi-step synthesis often involves (1) condensation of chiral pyrrolidine precursors with aldehydes (e.g., 2,3-difluorobenzaldehyde) under acidic conditions, followed by (2) cyclization and esterification. For enantiomeric control, chiral auxiliaries or catalysts (e.g., (R)-configured starting materials) are critical . Purification via recrystallization or chiral HPLC ensures stereochemical integrity.
- Key Data : Evidence from similar syntheses (e.g., methyl (4aR)-pyrrolo[1,2-b]pyridazine derivatives) highlights the use of (R)-configured esters and temperature-controlled cyclization to preserve stereochemistry .
Q. How can hydrolysis of the ethyl ester group be optimized to generate the corresponding carboxylic acid derivative?
- Methodology : Base-mediated hydrolysis (e.g., NaOH in ethanol/water at reflux) is standard. Adjusting molar ratios (e.g., 5M NaOH) and reaction time (12–24 hours) ensures complete conversion. Acidic workup (e.g., 2M HCl) precipitates the product .
- Validation : Monitor reaction progress via TLC or LCMS. Post-hydrolysis, recrystallization in ethyl acetate improves purity .
Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- NMR : H and C NMR identify stereochemistry and substituent effects (e.g., methyl groups at C4,4).
- LCMS/HRMS : Confirm molecular weight and fragmentation patterns (e.g., m/z 328.2 for related esters) .
- X-ray crystallography : Resolve absolute configuration using single crystals, as applied to similar pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for synthesizing this compound derivatives?
- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. ICReDD’s integrated approach combines reaction path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) .
- Application : Predict regioselectivity in alkylation or cyclization steps. Validate with kinetic studies (e.g., variable-temperature NMR) .
Q. What strategies address low yields in stereoselective alkylation of this compound?
- Methodology :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., hydroxyl or amine groups) during alkylation .
- Catalysis : Employ palladium or organocatalysts to enhance enantioselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .
Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?
- Methodology :
- 2D NMR : Use NOESY or COSY to distinguish diastereomers via spatial correlations.
- Dynamic Resolution : Adjust pH or temperature to favor crystallization of the desired isomer, as demonstrated in dihydro-1H-pyrimidine derivatives .
- Chiral Derivatization : Convert intermediates into diastereomeric pairs for easier separation (e.g., Mosher’s esters) .
Q. What role do steric and electronic effects play in the reactivity of this compound?
- Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
